1-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
CAS No.: 952969-91-4
Cat. No.: VC5021513
Molecular Formula: C22H20FN3O4
Molecular Weight: 409.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952969-91-4 |
|---|---|
| Molecular Formula | C22H20FN3O4 |
| Molecular Weight | 409.417 |
| IUPAC Name | 1-(4-fluorophenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C22H20FN3O4/c1-29-19-8-2-14(3-9-19)20-11-17(25-30-20)12-24-22(28)15-10-21(27)26(13-15)18-6-4-16(23)5-7-18/h2-9,11,15H,10,12-13H2,1H3,(H,24,28) |
| Standard InChI Key | HUCKIXLINJFZKK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Introduction
The compound 1-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that combines several pharmacophoric elements, including a fluorophenyl group, a methoxy-substituted isoxazole moiety, and a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be explored through various biochemical assays and structural studies.
Biological Activities and Potential Applications
While specific biological data for 1-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is not readily available, compounds with similar structural features have shown promise in various biological evaluations. For instance, isoxazole derivatives have been explored for their anti-inflammatory and anticancer properties, while fluorophenyl groups are known for their ability to enhance bioavailability and potency in drug candidates.
Potential Applications:
-
Anti-inflammatory Agents: Isoxazole derivatives have been studied for their potential in inhibiting enzymes involved in inflammation.
-
Anticancer Agents: The presence of a fluorophenyl group may enhance the compound's ability to interact with biological targets relevant to cancer therapy.
Research Findings and Future Directions
Given the lack of specific research findings on 1-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide, future studies should focus on its synthesis optimization, biological evaluation, and structural characterization. Techniques such as NMR spectroscopy and mass spectrometry would be essential for confirming its structure and purity.
Future Research Directions:
-
Synthesis Optimization: Improving yield and purity through optimized reaction conditions.
-
Biological Evaluation: Assessing its activity against various biological targets.
-
Structural Characterization: Detailed NMR and mass spectrometry analysis to confirm its structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume